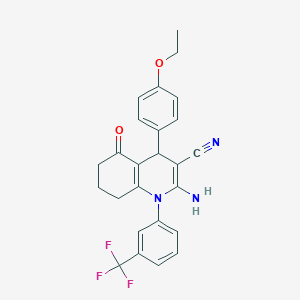
2-Amino-4-(4-ethoxyphenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a fused quinoline ring system.
- Its structure includes an amino group (NH₂), an ethoxyphenyl group (C₆H₅OC₂H₅), a trifluoromethyl group (CF₃), and a cyano group (CN).
- The compound’s systematic name reflects its substituents and ring fusion pattern.
Preparation Methods
Synthetic Routes: One common synthetic route involves the Suzuki–Miyaura coupling, which joins aryl halides (such as bromides or chlorides) with boron-containing reagents.
Reaction Conditions: The reaction is catalyzed by palladium complexes and typically occurs under mild conditions.
Industrial Production: While specific industrial methods may vary, the Suzuki–Miyaura coupling is widely used for large-scale production of aryl-substituted compounds.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: For Suzuki–Miyaura coupling, boron reagents (e.g., arylboronic acids) and palladium catalysts are crucial.
Major Products: The coupling typically leads to the formation of aryl-substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and applications in designing new materials.
Biology: It might serve as a pharmacophore for drug discovery.
Medicine: Investigate its potential as a therapeutic agent.
Industry: Applications in dyes, pigments, and materials.
Mechanism of Action
- The compound’s mechanism depends on its specific application. For drug-like properties, it could interact with biological targets (e.g., enzymes, receptors) via hydrogen bonding, π-π interactions, or hydrophobic effects.
Comparison with Similar Compounds
Uniqueness: Its trifluoromethyl group and specific substitution pattern distinguish it.
Similar Compounds: Related quinoline derivatives include other aryl-substituted analogs.
Remember that this compound’s properties and applications are still an active area of research, and its full potential is yet to be realized
Biological Activity
The compound 2-Amino-4-(4-ethoxyphenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (hereafter referred to as Compound X ) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and cytotoxicity assessments.
Chemical Structure
Compound X is characterized by a complex structure featuring multiple functional groups that contribute to its biological activity. The presence of a trifluoromethyl group and an ethoxyphenyl moiety are particularly noteworthy as they influence the compound's lipophilicity and reactivity.
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of Compound X against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
- Minimum Inhibitory Concentration (MIC) values were determined to assess the potency of Compound X. For instance, one study reported an MIC of 25.9 µM against S. aureus and 12.9 µM against MRSA, indicating significant bactericidal activity as the Minimum Bactericidal Concentration (MBC) values were similar to MIC values .
| Bacterial Strain | MIC (µM) | MBC (µM) |
|---|---|---|
| Staphylococcus aureus | 25.9 | 25.9 |
| MRSA | 12.9 | 12.9 |
2. Anti-inflammatory Potential
Compound X has also been tested for its anti-inflammatory properties. In vitro assays demonstrated that it effectively attenuated lipopolysaccharide-induced NF-κB activation, a key transcription factor involved in inflammatory responses.
- Notably, certain derivatives of Compound X showed greater anti-inflammatory effects than the parent compound cinnamic acid . The degree of inhibition varied with structural modifications, highlighting the importance of substituent positioning on the phenyl ring.
3. Cytotoxicity Assessment
The cytotoxic effects of Compound X were evaluated using various cell lines. The compound exhibited low cytotoxicity at concentrations up to 20 µM , suggesting a favorable safety profile for potential therapeutic applications .
Case Studies
Several case studies have documented the biological activities of similar compounds within the hexahydroquinoline class:
- Study on Antimicrobial Efficacy : A series of hexahydroquinoline derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. Compounds with trifluoromethyl substitutions showed enhanced antibacterial properties .
- Inflammation Models : In vivo models demonstrated that compounds structurally related to Compound X significantly reduced inflammation markers in induced arthritis models .
Properties
CAS No. |
312275-80-2 |
|---|---|
Molecular Formula |
C25H22F3N3O2 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-amino-4-(4-ethoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C25H22F3N3O2/c1-2-33-18-11-9-15(10-12-18)22-19(14-29)24(30)31(20-7-4-8-21(32)23(20)22)17-6-3-5-16(13-17)25(26,27)28/h3,5-6,9-13,22H,2,4,7-8,30H2,1H3 |
InChI Key |
SPWWBGCTNCKKFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC(=C4)C(F)(F)F)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















